molecular formula C22H25F2N3O B1250764 Q2CW3V5WGF

Q2CW3V5WGF

Cat. No.: B1250764
M. Wt: 385.4 g/mol
InChI Key: DJXFZKXYKKBTDR-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Q2CW3V5WGF is a complex organic compound featuring a pyrrolidine ring, a benzonitrile group, and difluorophenyl substituents. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Q2CW3V5WGF typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the Dimethylamino Group: This step often involves reductive amination or nucleophilic substitution reactions.

    Attachment of the Propoxy Group: This is typically done through etherification reactions.

    Incorporation of the Difluorophenyl and Benzonitrile Groups: These steps involve aromatic substitution reactions, often using halogenated precursors and appropriate nucleophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Q2CW3V5WGF can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of oxides or ketones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenated precursors and nucleophiles like amines or alcohols are common in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Q2CW3V5WGF has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including as a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Q2CW3V5WGF involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyrrolidin-1-yl)benzonitrile: A simpler analog with similar structural features.

    N-(4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]carbonyl}phenyl)-5-fluoro-4-[2-methyl-1-(1-methylethyl)-1H-imidazol-5-yl]pyrimidin-2-amine: Another compound with a pyrrolidine ring and benzonitrile group.

Uniqueness

Q2CW3V5WGF is unique due to the presence of both difluorophenyl and benzonitrile groups, which can impart distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C22H25F2N3O

Molecular Weight

385.4 g/mol

IUPAC Name

4-[4-[3-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]propoxy]-3,5-difluorophenyl]benzonitrile

InChI

InChI=1S/C22H25F2N3O/c1-26(2)19-8-10-27(15-19)9-3-11-28-22-20(23)12-18(13-21(22)24)17-6-4-16(14-25)5-7-17/h4-7,12-13,19H,3,8-11,15H2,1-2H3/t19-/m1/s1

InChI Key

DJXFZKXYKKBTDR-LJQANCHMSA-N

Isomeric SMILES

CN(C)[C@@H]1CCN(C1)CCCOC2=C(C=C(C=C2F)C3=CC=C(C=C3)C#N)F

Canonical SMILES

CN(C)C1CCN(C1)CCCOC2=C(C=C(C=C2F)C3=CC=C(C=C3)C#N)F

Synonyms

4'-(3-((3R)-3-(dimethylamino)-1-pyrrolidinyl)-propoxy)-3',5'-difluoro-1,1'-biphenyl-4-carbonitrile
A-423579

Origin of Product

United States

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